molecular formula C11H12N2 B6318507 1-Benzyl-3-methyl-pyrazole CAS No. 73882-45-8

1-Benzyl-3-methyl-pyrazole

Cat. No. B6318507
CAS RN: 73882-45-8
M. Wt: 172.23 g/mol
InChI Key: PFUAZMMGWCSYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methyl-pyrazole, also known as BMMP, is a heterocyclic organic compound with a five-membered ring structure containing three carbon atoms, one nitrogen atom and one benzyl group. It is a colorless, odorless, and crystalline solid with a melting point of 109.5 °C. BMMP has been studied for its potential applications in a variety of scientific fields, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Corrosion Inhibition

1-Benzyl-3-methyl-pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Compounds such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester demonstrated significant reduction in corrosion rates, highlighting their potential as effective corrosion inhibitors (Herrag et al., 2007).

Crystal Structure Analysis

Pyrazole derivatives including those related to 1-Benzyl-3-methyl-pyrazole have been characterized for their crystal structures. Studies have revealed specific conformational properties of these compounds, contributing to the understanding of their molecular and electronic structures (Kumara et al., 2018).

Antimicrobial Activities

Pyrazole derivatives, including 1-Benzyl-3-methyl-pyrazole, have been synthesized and screened for antimicrobial activities. These compounds have shown potential in inhibiting the growth of various microbes, suggesting their applicability in developing new antimicrobial agents (Shadakshari et al., 2022).

Catalytic Applications

Compounds containing pyrazole structures, akin to 1-Benzyl-3-methyl-pyrazole, have been used to synthesize catalytic complexes. These complexes have shown efficacy in processes like hydroamination, demonstrating the utility of pyrazole derivatives in catalysis (Hua et al., 2012).

Anti-Cancer Properties

Research indicates that certain pyrazole derivatives have potential anti-cancer properties. For instance, studies have identified compounds with significant activity against various cancer cell lines, suggesting their potential in cancer treatment (Abonía et al., 2011).

Spectroscopic Studies

Pyrazole derivatives have been the subject of extensive spectroscopic studies, providing insights into their molecular properties. These studies are critical for understanding the interaction mechanisms and potential applications of these compounds (Pillai et al., 2017).

Synthesis of Novel Compounds

Research into pyrazole derivatives has led to the synthesis of novel compounds with potential pharmacological applications. These syntheses expand the range of available pyrazole-based compounds and open new avenues for drug development (Ibraheem et al., 2020).

properties

IUPAC Name

1-benzyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUAZMMGWCSYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-1H-pyrazole

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-1H-pyrazole (5.00 g, 60.9 mmol) in tetrahydrofuran (30 mL) was added sodium hydride (60%) (4.88 g, 203 mmol) in portions at 0° C. and stirred for 30 min under nitrogen. To the above mixture was added benzyl bromide (8.7 mL, 73.1 mmol). The reaction mixture was stirred for 1 h at room temperature, then carefully quenched with 150 mL of water. The aqueous phase was extracted with 3×30 mL of EtOAc. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 5.66 g (54%) of the title compound as light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-methyl-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methyl-pyrazole
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-methyl-pyrazole
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-methyl-pyrazole
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-methyl-pyrazole
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-methyl-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.